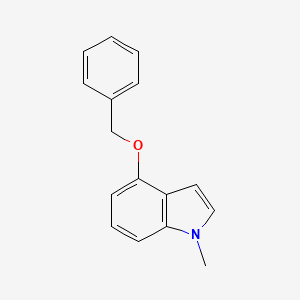
4-(Benzyloxy)-1-methyl-1H-indole
概要
説明
4-(Benzyloxy)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of a benzyl ether group attached to the fourth position of the indole ring and a methyl group at the nitrogen atom.
作用機序
Target of Action
Similar compounds have been shown to interact with enzymes such as trypsin-1 . The role of Trypsin-1 is to cleave peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. It plays a vital role in various biological processes, including digestion.
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in the observed effects of the compound.
Biochemical Pathways
For instance, they can undergo oxidation, leading to the formation of carbonyl compounds . These compounds play crucial roles in various biochemical pathways, including energy production and signal transduction.
Result of Action
The reactions that benzylic compounds undergo, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes . For instance, oxidation can result in the formation of carbonyl compounds, which can affect cellular redox balance and signaling pathways .
Action Environment
The action of 4-(Benzyloxy)-1-methyl-1H-indole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the reactions that benzylic compounds undergo . Moreover, the pH and temperature of the environment can affect the rate and extent of these reactions. Therefore, the action, efficacy, and stability of this compound can be influenced by the conditions under which it is used.
生化学分析
Biochemical Properties
The nature of these interactions can be influenced by the specific functional groups present in the compound, such as the benzyloxy and methyl groups in 4-(Benzyloxy)-1-methyl-1H-indole .
Cellular Effects
Other indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would likely depend on its interactions with cellular biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Such studies would be important to assess the compound’s efficacy and safety profile, including any threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels, would provide valuable insights into the compound’s biological activity .
Transport and Distribution
This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Understanding where this compound localizes within cells, and how this localization affects its activity or function, would be crucial for understanding its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
4-(Benzyloxy)-1-methyl-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-(Methoxy)-1-methyl-1H-indole: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Trifluoromethyl)-1-methyl-1H-indole: Contains a trifluoromethyl group, leading to different chemical properties.
4-(Hydroxy)-1-methyl-1H-indole: Contains a hydroxy group, which can affect its reactivity and biological activity.
Uniqueness
4-(Benzyloxy)-1-methyl-1H-indole is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can undergo various transformations, making the compound versatile for synthetic applications.
特性
IUPAC Name |
1-methyl-4-phenylmethoxyindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-11-10-14-15(17)8-5-9-16(14)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDAWVOJQQXZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647270 | |
| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-93-8 | |
| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
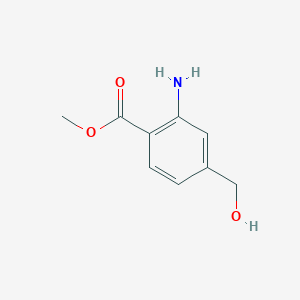

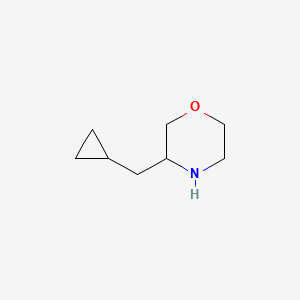

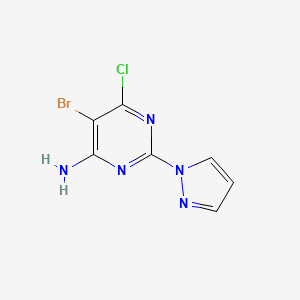
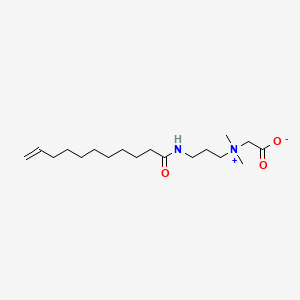
![1-[(Dimethylamino)methyl]cyclopropan-1-amine](/img/structure/B3047019.png)
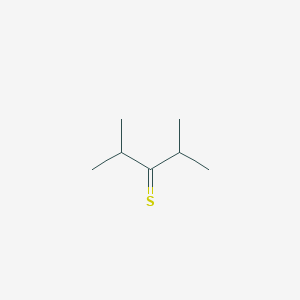
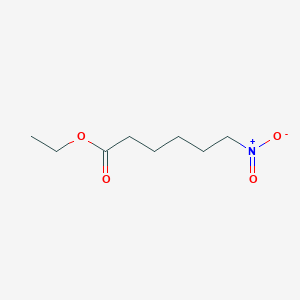

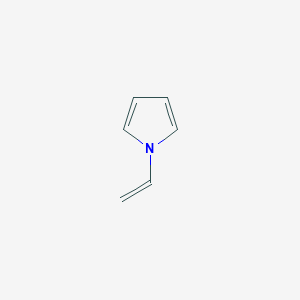
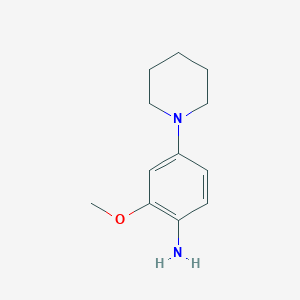
![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)

